N~6~-cyclopropyl-3-nitropyridine-2,6-diamine
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Overview
Description
N~6~-cyclopropyl-3-nitropyridine-2,6-diamine is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . This compound features a pyridine ring substituted with a cyclopropyl group at the N6 position and a nitro group at the 3 position, along with two amino groups at the 2 and 6 positions.
Preparation Methods
The synthesis of N6-cyclopropyl-3-nitropyridine-2,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of the cyclopropyl group and subsequent amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N~6~-cyclopropyl-3-nitropyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like dimethylformamide (DMF).
Scientific Research Applications
N~6~-cyclopropyl-3-nitropyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N6-cyclopropyl-3-nitropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to target molecules .
Comparison with Similar Compounds
N~6~-cyclopropyl-3-nitropyridine-2,6-diamine can be compared with other similar compounds, such as:
3-nitropyridine-2,6-diamine: Lacks the cyclopropyl group, which may affect its stability and biological activity.
N~6~-cyclopropyl-2,6-diaminopyridine:
Cyclopropyl-substituted pyridines: These compounds share the cyclopropyl group but differ in other substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
6-N-cyclopropyl-3-nitropyridine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-8-6(12(13)14)3-4-7(11-8)10-5-1-2-5/h3-5H,1-2H2,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZBBNBTDFLRSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=C(C=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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